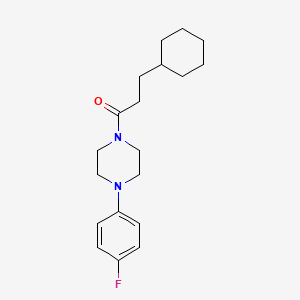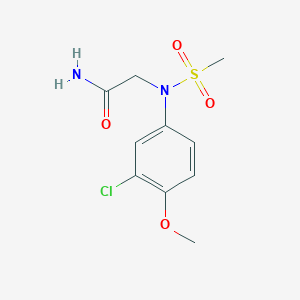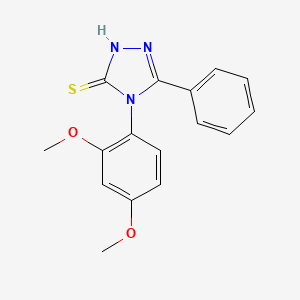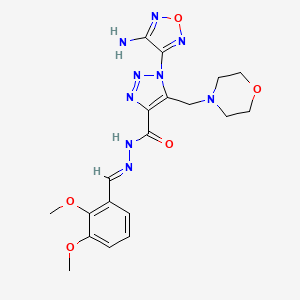
1-(3-cyclohexylpropanoyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexylpropanoyl)-4-(4-fluorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
CPP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. The activation of the 5-HT1A receptor has been found to be responsible for the anxiolytic and antidepressant properties of CPP, while the activation of the 5-HT2A receptor has been found to be responsible for its analgesic properties. The dopamine receptor antagonism has been found to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CPP has been found to increase the release of serotonin and dopamine in the brain, leading to its therapeutic effects. It has also been found to decrease the release of glutamate, which is responsible for excitatory neurotransmission. CPP has been found to have anxiolytic effects by reducing the activity of the amygdala, which is responsible for fear and anxiety. It has also been found to have antidepressant effects by increasing the activity of the prefrontal cortex, which is responsible for mood regulation. CPP has been found to exhibit analgesic effects by reducing the activity of the spinal cord neurons that transmit pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments. It is easy to synthesize and has been extensively studied, making it readily available for research. It also exhibits multiple therapeutic properties, making it useful for studying various biological processes. However, CPP also has some limitations. It has been found to exhibit some side effects, such as sedation and hypothermia, which can affect the results of experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of CPP. One direction is to further investigate its potential therapeutic applications, such as its use in the treatment of drug addiction. Another direction is to study its long-term effects and potential side effects. Additionally, the development of new derivatives of CPP with improved therapeutic properties is an area of interest. Finally, the study of the mechanism of action of CPP can provide insights into the biological processes that it affects, leading to the development of new drugs with similar properties.
Métodos De Síntesis
CPP can be synthesized using a two-step process. In the first step, 4-fluoroaniline is reacted with 3-cyclohexylpropanoyl chloride to obtain 1-(3-cyclohexylpropanoyl)-4-fluoroaniline. In the second step, the obtained intermediate is reacted with piperazine to obtain CPP.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and antidepressant properties. CPP has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h7-10,16H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJFOIQAZGKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)
